3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine atoms substituted at the 3rd and 7th positions. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds such as triazolo pyrazine derivatives have shown inhibitory activity againstCDK2 , a protein kinase involved in cell cycle regulation. They have also demonstrated antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
Related compounds have shown to inhibit cdk2, which may lead to alterations in cell cycle progression . In the context of antibacterial activity, these compounds likely interact with bacterial proteins or enzymes, disrupting their normal function .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis . The antibacterial activity suggests that these compounds may interfere with essential biochemical pathways in bacteria .
Result of Action
Related compounds have shown significant inhibitory activity against cdk2, leading to cell cycle arrest and apoptosis . They also exhibit antibacterial activities, suggesting they may inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dichloropyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3rd and 7th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed, which may exhibit different biological activities.
Oxidation and Reduction Products:
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Biological Research: The compound has been investigated for its antimicrobial and anticancer activities, with several derivatives exhibiting potent biological effects.
Materials Science:
Comparison with Similar Compounds
3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
3,7-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLCRHNYRNXOSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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